molecular formula C8H9NO2S B13508739 Cubane-1-sulfonamide

Cubane-1-sulfonamide

Cat. No.: B13508739
M. Wt: 183.23 g/mol
InChI Key: PFFHJUFKJJHLOD-UHFFFAOYSA-N
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Description

Cubane-1-sulfonamide is a sulfonamide derivative characterized by its unique cubane (C₈H₈) core structure, where one hydrogen atom is replaced by a sulfonamide (-SO₂NH₂) functional group.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

cubane-1-sulfonamide

InChI

InChI=1S/C8H9NO2S/c9-12(10,11)8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H,(H2,9,10,11)

InChI Key

PFFHJUFKJJHLOD-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C1C5C2C3C45S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cubane-1-sulfonamide typically involves the functionalization of cubane. One common method starts with the synthesis of cubane itself, which can be achieved through a series of reactions starting from 2-cyclopentenone. The cubane framework is constructed via a Diels-Alder dimerization followed by a series of functional group transformations .

To introduce the sulfonamide group, cubane can be reacted with sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonamide derivative. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While the industrial production of this compound is not as well-documented as laboratory-scale synthesis, the principles remain similar. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cubane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cubane-1-sulfonic acid, while reduction can produce cubane-1-amine .

Scientific Research Applications

Cubane-1-sulfonamide has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of Cubane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. The cubic structure of cubane can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

The following analysis compares cubane-1-sulfonamide with structurally related sulfonamides, focusing on molecular properties, stability, and functional groups.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups
This compound* C₈H₇NO₂S 205.27 (hypothetical) Cubane Sulfonamide (-SO₂NH₂)
Sulfanilamide C₆H₈N₂O₂S 172.20 Benzene Sulfonamide, amino (-NH₂)
Sulfamethoxazole Related Compound F C₁₀H₁₁N₃O₃S 253.28 Benzene/isoxazole Sulfonamide, amino, isoxazole
Sulfanilic Acid C₆H₇NO₃S 173.19 Benzene Sulfonic acid (-SO₃H), amino

*Note: this compound’s formula and molecular weight are inferred based on cubane’s structure (C₈H₈) with substitution.

Key Differences and Implications

Core Structure: this compound’s cubane core introduces significant strain energy (~520 kJ/mol in cubane), which contrasts with the planar, resonance-stabilized benzene rings in sulfanilamide or sulfanilic acid . This strain may enhance reactivity or reduce thermal stability compared to aromatic analogs.

Functional Groups :

  • Unlike sulfanilic acid (which has a sulfonic acid group) or sulfamethoxazole derivatives (with heterocyclic isoxazole moieties), this compound retains a simple sulfonamide group. This simplicity may limit its pharmacological versatility but enhance synthetic accessibility.

Stability and Solubility: Aromatic sulfonamides like sulfanilamide exhibit moderate aqueous solubility due to polar functional groups, whereas this compound’s hydrophobicity (from the nonpolar cubane core) may reduce solubility, necessitating formulation adjustments for biomedical use.

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